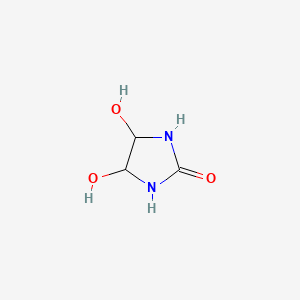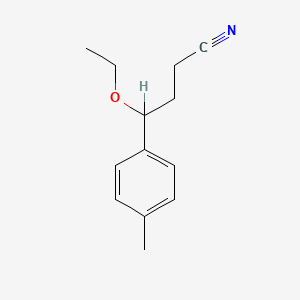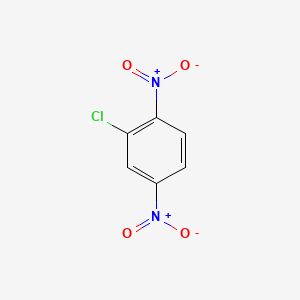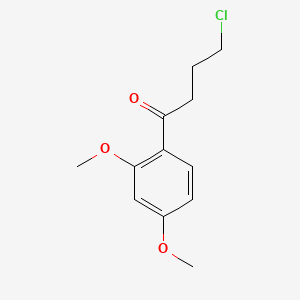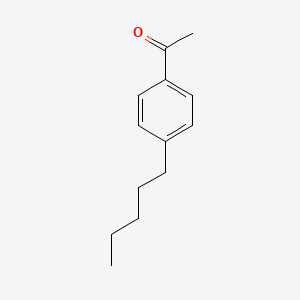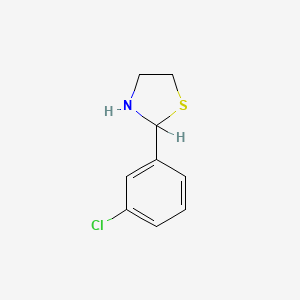
2-(m-Chlorophenyl)thiazolidine
Vue d'ensemble
Description
2-(m-Chlorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H10ClNS and its molecular weight is 199.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
These include enzymes, receptors, and ion channels . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate ion channel function
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in cell growth, inflammation, and microbial infection
Pharmacokinetics
Factors such as solubility, stability, and metabolic transformation can all influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted
Result of Action
Based on the known activities of thiazole derivatives, it is possible that this compound could have a variety of effects, such as inhibiting cell growth, reducing inflammation, or combating microbial infection . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
The action, efficacy, and stability of 2-(3-chlorophenyl)-1,3-thiazolidine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or ions For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets Similarly, temperature can influence the stability and reactivity of a compound
Analyse Biochimique
Biochemical Properties
2-(m-Chlorophenyl)thiazolidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and stability. These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, this compound can modulate the expression of genes related to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes involved in inflammatory and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and analgesic effects. Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes and its distribution within the body . The compound’s localization and accumulation in specific tissues can influence its pharmacological effects, with higher concentrations observed in inflamed tissues due to its anti-inflammatory properties.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments or organelles. These modifications can enhance the compound’s efficacy by directing it to sites of action within the cell.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRCRMLQIRLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875791 | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60980-82-7 | |
| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural conformation of the thiazolidine ring in (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate?
A1: The research paper states that the thiazolidine ring in (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate displays a half-chair conformation. [] This specific conformation is likely influenced by the substituents on the thiazolidine ring and plays a role in the molecule's overall properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


